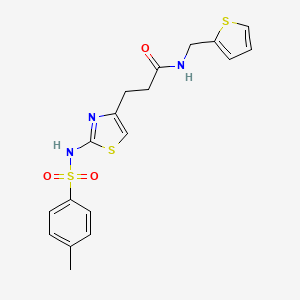
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide
Übersicht
Beschreibung
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide involves the inhibition of enzymes involved in the biosynthesis of folic acid. This leads to the depletion of intracellular folate levels, which is essential for the growth and survival of microorganisms and cancer cells.
Biochemical and physiological effects:
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including gram-positive and gram-negative bacteria and fungi. This compound has also been found to have antitumor activity against cancer cells. In addition, it has been studied for its potential use in the treatment of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide in lab experiments include its antimicrobial and antitumor activity, as well as its potential use in the treatment of inflammation and pain. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for further research to determine its efficacy in vivo.
Zukünftige Richtungen
For the study of 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide include further research into its mechanism of action, as well as its potential use in the treatment of various diseases. This compound could also be studied for its potential use in combination with other drugs to enhance its efficacy. In addition, further research could be conducted to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide has been studied for its potential use in scientific research. This compound has been found to have antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been found to have antitumor activity against cancer cells. In addition, this compound has been studied for its potential use in the treatment of inflammation and pain.
Eigenschaften
IUPAC Name |
3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-13-4-7-16(8-5-13)27(23,24)21-18-20-14(12-26-18)6-9-17(22)19-11-15-3-2-10-25-15/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAKTUOUGRWRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




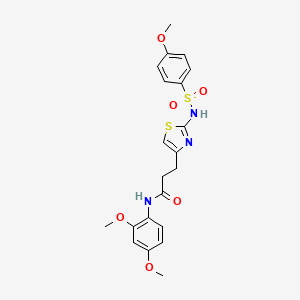

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206429.png)
![N-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206433.png)
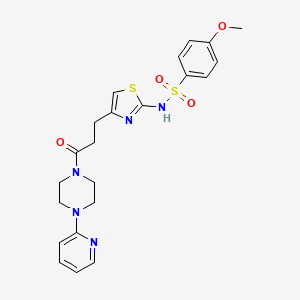

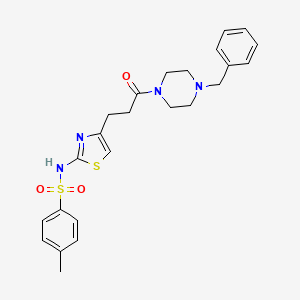
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206473.png)
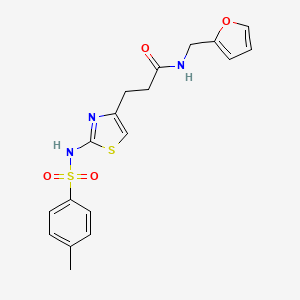
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206496.png)
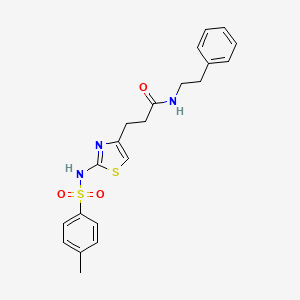
![N-(4-bromophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3206519.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206527.png)